4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
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Overview
Description
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 4-chlorobenzoyl chloride with 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-amine under basic conditions . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-yl]benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-3-yl]benzamide: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H12ClFN4O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C19H12ClFN4O/c20-14-6-2-13(3-7-14)18(26)24-17-16(12-4-8-15(21)9-5-12)23-19-22-10-1-11-25(17)19/h1-11H,(H,24,26) |
InChI Key |
YAFLFVCKIDLTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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